4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features a combination of oxadiazole and thiadiazole rings.
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins essential for the survival of pathogens, such as bacterial cell wall synthesis enzymes or fungal ergosterol biosynthesis pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their diverse pharmacological activities, including anti-inflammatory and antitumor effects.
Properties
Molecular Formula |
C14H12ClN5O2S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H12ClN5O2S/c15-10-6-4-9(5-7-10)13-18-12(22-20-13)3-1-2-11(21)17-14-19-16-8-23-14/h4-8H,1-3H2,(H,17,19,21) |
InChI Key |
GZMDIBRJAVXBMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=CS3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=CS3)Cl |
Origin of Product |
United States |
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